(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol
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Overview
Description
(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2S,5R) configuration. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of (2S,5R)-2,5-Dimethyl-5-propan-2-yloxolan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. For instance, the (2S,5R) configuration may enhance its ability to fit into the active site of an enzyme, leading to more effective catalysis or inhibition .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Shares similar stereochemistry but differs in its functional groups and applications.
(1R,2S,5R)-(-)-Menthol: Another chiral compound with similar stereochemistry, commonly used in flavoring and pharmaceuticals
Uniqueness
Its ability to undergo diverse chemical reactions and its role as a chiral building block make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)8(3)5-6-9(4,10)11-8/h7,10H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVKSJQSNQXLLJ-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(O1)(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]1(CC[C@@](O1)(C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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